2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
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Overview
Description
2-(2-{[(Benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile is a complex organic compound with a unique structure that combines a pyrrole ring, a benzyloxy group, and a nicotinonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Nicotinonitrile Moiety: The nicotinonitrile group is typically introduced through a condensation reaction involving a nicotinic acid derivative and a nitrile source.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the pyrrole or nicotinonitrile moieties might enhance binding affinity to biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxy group may play a role in enhancing lipophilicity, facilitating membrane penetration, and improving bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Phenoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
- 2-(2-{[(Methoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
- 2-(2-{[(Ethoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
Uniqueness
Compared to these similar compounds, 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-phenylmethoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(2)19-10-11-22-20(18(19)13-21)25-12-6-9-17(25)14-23-26-15-16-7-4-3-5-8-16/h3-12,14H,15H2,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYJEQSGNYFJIF-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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